molecular formula C12H13ClN2O4 B6225226 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid CAS No. 2224421-19-4

2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid

Cat. No. B6225226
CAS RN: 2224421-19-4
M. Wt: 284.7
InChI Key:
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Description

2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid, commonly referred to as 2-Methylthioacetic acid (MTA), is a naturally occurring organic compound found in various living organisms, including humans. It is an important intermediate in the biochemistry of sulfur metabolism and is used in various scientific research applications. MTA is an important component of the Krebs cycle and is involved in the biosynthesis of several important sulfur-containing molecules, including cysteine, methionine, and thiamine. MTA is also involved in the metabolism of other sulfur-containing molecules, such as glutathione and taurine.

Mechanism of Action

2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid is involved in the biosynthesis of several important sulfur-containing molecules, including cysteine, methionine, and thiamine. 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid is also involved in the metabolism of other sulfur-containing molecules, such as glutathione and taurine. 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid acts as an intermediate in the Krebs cycle, where it is converted to succinate, a key intermediate in the cycle. 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid also acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Finally, 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid can interact with various drugs to modulate their activity.
Biochemical and Physiological Effects
2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid is involved in a variety of biochemical and physiological processes. It is involved in the biosynthesis of several sulfur-containing molecules, including cysteine, methionine, and thiamine. 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid is also involved in the metabolism of other sulfur-containing molecules, such as glutathione and taurine. 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid can also regulate the activity of various enzymes and proteins, and can interact with various drugs to modulate their activity.

Advantages and Limitations for Lab Experiments

2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid has several advantages and limitations when used in laboratory experiments. 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid is relatively inexpensive and easy to obtain, making it an attractive option for researchers. Additionally, 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid is relatively stable, making it easy to store and transport. 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid is also easily soluble in water and other solvents, making it easy to work with in laboratory experiments. However, 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid is toxic in high concentrations, and care must be taken to ensure that it is not ingested or inhaled. Additionally, 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid can be degraded by light and heat, so it must be stored in a dark, cool place.

Future Directions

There are several potential future directions for research involving 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid. 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid could be further studied for its role in sulfur metabolism and its potential therapeutic applications in diseases related to sulfur metabolism. 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid could also be studied for its potential role in other metabolic pathways, such as the Krebs cycle. 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid could also be studied for its potential role in drug metabolism, as it can interact with various drugs to modulate their activity. Finally, 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid could be studied for its potential role in cell signaling, as it can regulate the activity of various enzymes and proteins.

Synthesis Methods

2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid can be synthesized in a variety of ways, including chemical synthesis, enzymatic synthesis, and biosynthesis. In chemical synthesis, 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid is synthesized by the reaction of 4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid with an acid catalyst. The reaction results in the formation of a dimer, which is then hydrolyzed to form 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid. In enzymatic synthesis, 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid is produced by the action of the enzyme thioesterase on 2-methylthioacetic acid (2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid). Finally, in biosynthesis, 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid is produced by the action of the enzyme thioesterase on 2-methylthioacetic acid (2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid).

Scientific Research Applications

2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid is widely used in scientific research and has a variety of applications. It is used as a substrate for the synthesis of various sulfur-containing molecules, including cysteine, methionine, and thiamine. 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid is also used in studies of sulfur metabolism, as it is an important intermediate in the Krebs cycle. Additionally, 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid is used in studies of oxidative stress, as it can act as an antioxidant and scavenge free radicals. 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid is also used in studies of cell signaling, as it can regulate the activity of various enzymes and proteins. Finally, 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid is used in studies of drug metabolism, as it can interact with various drugs to modulate their activity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid involves the reaction of 4-chloro-2-acetamidophenyl isocyanate with 2-methylacetic acid.", "Starting Materials": [ "4-chloro-2-acetamidophenyl isocyanate", "2-methylacetic acid" ], "Reaction": [ "Add 4-chloro-2-acetamidophenyl isocyanate to a solution of 2-methylacetic acid in a suitable solvent.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter the resulting precipitate.", "Wash the precipitate with a suitable solvent and dry under vacuum to obtain the desired product, 2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid." ] }

CAS RN

2224421-19-4

Product Name

2-[(4-chloro-2-acetamidophenyl)carbamoyl]-2-methylacetic acid

Molecular Formula

C12H13ClN2O4

Molecular Weight

284.7

Purity

95

Origin of Product

United States

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